2-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide (referred to as "Compound X" in It is a member of the acetamide family of compounds and is structurally similar to other compounds with known biological activity. In this paper, we will explore the synthesis method of Compound X, its potential applications in scientific research, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mechanism of Action
Compound X acts as a positive allosteric modulator of GABA receptors, enhancing the activity of these receptors in a dose-dependent manner. This results in increased inhibition of neuronal activity, leading to a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects, including sedation, anxiolysis, muscle relaxation, and anticonvulsant activity. These effects are consistent with the known activity of GABA receptors in the central nervous system.
Advantages and Limitations for Lab Experiments
Compound X has several advantages for use in lab experiments, including its high purity and potency, as well as its well-defined mechanism of action. However, there are also some limitations to its use, including potential off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several potential future directions for research on Compound X. One area of interest is the development of more selective compounds that target specific subtypes of GABA receptors. Another area of interest is the use of Compound X in animal models of neurological and psychiatric disorders, such as epilepsy and anxiety disorders. Finally, there is potential for the development of novel therapeutic agents based on the structure of Compound X, which could have applications in the treatment of a range of conditions.
Scientific Research Applications
Compound X has potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have activity at GABA receptors, which are involved in the regulation of neuronal excitability and inhibition. This makes Compound X a potential tool for studying the role of GABA receptors in various physiological and pathological conditions.
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F5NO/c16-10-3-1-9(2-4-10)7-14(22)21-11-5-6-13(17)12(8-11)15(18,19)20/h1-6,8H,7H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDGQHOTTIVWCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2)F)C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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